6-tert-butyl-8-hydroxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
6-tert-butyl-8-hydroxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a tert-butyl group, a hydroxy group, a methoxyphenyl group, and a sulfonyl group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-8-hydroxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the intramolecular Claisen condensation of intermediate compounds, followed by sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and sulfonyl chlorides under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 6-tert-butyl-8-hydroxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce sulfides.
Scientific Research Applications
6-tert-butyl-8-hydroxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl-8-hydroxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy and sulfonyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
2-Tert-butyl-4-methoxyphenol: Known for its antioxidant properties and used in food preservation.
3-Tert-butyl-4-hydroxyanisole: Another antioxidant with applications in food and pharmaceuticals.
Uniqueness: 6-tert-butyl-8-hydroxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-tert-butyl-8-hydroxy-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6S/c1-20(2,3)13-9-12-10-17(19(22)26-18(12)16(21)11-13)27(23,24)15-7-5-14(25-4)6-8-15/h5-11,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZANCOAKGZBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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